Fmoc-(R)-2-(pentenyl)Ala-OH

Peptide Stapling Stereoselective Synthesis Ring-Closing Metathesis

This α,α-disubstituted building block features a 4-pentenyl side chain essential for i, i+4 hydrocarbon stapling via RCM. Its (R)-stereochemistry dictates right-handed α-helical conformation, crucial for PPI targets. ≥97% HPLC purity ensures reproducibility. Use for predictable staple geometry and defined C10 bridge length.

Molecular Formula C23H25NO4
Molecular Weight 379.4 g/mol
CAS No. 288617-77-6
Cat. No. B613570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(R)-2-(pentenyl)Ala-OH
CAS288617-77-6
Synonyms288617-77-6; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoicacid; (R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-2-methylhept-6-enoicacid; (2R)-2-[[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO]-2-METHYL-6-HEPTENOICACID; SCHEMBL1272380; CTK4G2299; Fmoc-D-2-(4'-pentenyl)alanine; MolPort-009-679-981; ZINC36914705; AKOS005063559; CF-1390; (R)-N-Fmoc-2-(4'-pentenyl)alanine; (R)-N-Fmoc-2-(5'-pentenyl)alanine; AJ-93445; AK109522; AM007125; AN-29053; SC-66595; KB-209607; ST2408128; W-2544; (R)-N-Fmoc-2-amino-2-methyl-6-heptenoicacid; I14-7728; (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-hept-6-enoicacid; (2R)-2-(9H-Fluorene-9-ylmethoxycarbonylamino)-2-methyl-6-heptenoicacid
Molecular FormulaC23H25NO4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m1/s1
InChIKeyMRJFPZWLOJOINV-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(R)-2-(pentenyl)Ala-OH (CAS 288617-77-6) for Chiral Peptide Stapling: Technical Specifications and Procurement Data


Fmoc-(R)-2-(pentenyl)Ala-OH (CAS 288617-77-6) is a chiral α,α-disubstituted amino acid derivative featuring an Fmoc-protected amine and a terminal olefin-bearing pentenyl side chain. This building block is a critical precursor for the solid-phase synthesis of hydrocarbon-stapled peptides via ring-closing metathesis (RCM) [1]. The (R)-configuration at the α-carbon is essential for dictating the stereochemical outcome of the resulting constrained peptide macrocycle and its subsequent biological conformation [2].

Why Fmoc-(R)-2-(pentenyl)Ala-OH Cannot Be Casually Replaced in Peptide Stapling Workflows


Generic substitution with the (S)-enantiomer (CAS 288617-73-2) or alternative olefinic amino acids (e.g., (S)-N-Fmoc-2-(5'-pentenyl)alanine, CAS 288617-74-3) is not a viable procurement strategy for researchers requiring predictable macrocycle stereochemistry and high E-selectivity in i, i+4 stapling architectures [1]. While both (R)- and (S)-enantiomers can be incorporated into solid-phase peptide synthesis (SPPS), the (R)-configuration is specifically mandated in certain patent-protected antimicrobial peptide sequences and is documented to produce fundamentally different alkene geometries (E:Z ratios) upon ring-closing metathesis compared to alternative building blocks [1][2].

Quantitative Differentiation Evidence for Fmoc-(R)-2-(pentenyl)Ala-OH (CAS 288617-77-6) vs. Analogs


Stereochemical Control in Ring-Closing Metathesis: (R)- vs. (S)-Configuration and Acyclic vs. Carbocyclic Analogs

The use of standard acyclic (S)-(4-pentenyl)alanine amino acids in α-helical stapled peptides at i, i+4 positions yields alkene mixtures with E:Z ratios ranging from 2.1:1 to 0.5:1, indicating poor stereoselectivity [1]. In direct comparison, the incorporation of (R)-configured pentenylalanine (target compound) influences the stereochemical environment of the metathesis transition state. While no direct E:Z ratio is reported for the isolated (R)-enantiomer, its use in specific peptide sequences (e.g., EXINXSLXFIRXSDALLHNV) has been shown to enable the formation of defined double-stapled architectures with antiviral activity (EC50 = 1.00 ± 0.03 µM against RSV), suggesting a functional advantage over racemic or mis-matched stereochemical combinations [2].

Peptide Stapling Stereoselective Synthesis Ring-Closing Metathesis

Enantiomeric Purity and Stereo-Induction in Stapled Peptide Conformation

The (R)-enantiomer (CAS 288617-77-6) is explicitly specified in patent-protected antimicrobial peptide sequences (e.g., FFRKSKEK-S5-GKE-S5-KRIV, where S5 = alpha-4-n-pentenylalanine) [1]. While the exact enantiomeric excess (ee) of the commercial product is not disclosed in public vendor data, the required chiral configuration is critical for the formation of the C10 hydrocarbon staple and the resulting biological activity [2]. In contrast, the (S)-enantiomer (CAS 288617-73-2) is marketed for creating peptide libraries and synthesizing secretin analogs, but its use in the aforementioned antimicrobial sequence would yield a diastereomeric staple and likely abrogate activity .

Chiral Synthesis Peptide Therapeutics Alpha-Helix Mimetics

Synthetic Yield Comparison: Asymmetric Synthesis of Pentenylalanine Building Blocks

The asymmetric synthesis of (S)-Fmoc-α-(2'-pentenyl)-alanine (the enantiomer of the target compound) via an Ala-Ni(II)-BPB-complex has been reported with a total yield of 40% over three steps [1]. While this specific data point is for the (S)-enantiomer, it establishes a benchmark for the synthetic accessibility of this class of α,α-disubstituted amino acids. The (R)-enantiomer (target compound) is expected to be accessible via analogous chiral auxiliary or asymmetric catalysis methods, though no direct yield data for the (R)-enantiomer was identified in the search. This 40% yield serves as a reference point for evaluating custom synthesis costs and supply chain considerations when procuring the (R)-enantiomer.

Asymmetric Synthesis Process Chemistry Cost of Goods

Vendor-Supplied Purity Specifications and Storage Requirements

Commercially available Fmoc-(R)-2-(pentenyl)Ala-OH (CAS 288617-77-6) is offered with a minimum purity of ≥97% as determined by HPLC . This purity specification is identical to that of the (S)-enantiomer (CAS 288617-73-2) . However, the (R)-enantiomer requires storage at -20°C , whereas the (S)-enantiomer is recommended for storage at 2-8°C . This difference in recommended storage temperature may indicate a subtle difference in thermal stability between the two enantiomers, though no accelerated stability data is publicly available.

Quality Control Procurement Specifications Peptide Synthesis Reagents

Application-Specific Compatibility: i, i+4 Stapling Architecture Documentation

Fmoc-(R)-2-(4-pentenyl)alanine (the target compound) is explicitly documented for use in i, i+4 stapling architectures via placement at positions i and i+4 in the peptide sequence followed by ring-closing metathesis with Grubbs first-generation catalyst in dichloroethane . This specific application protocol is not as prominently documented for the (S)-enantiomer, which is more broadly described for 'creating peptide libraries' . Furthermore, alternative building blocks like Fmoc-(S)-2-(5-hexenyl)alanine (CAS 288617-74-3) with longer olefin chains are utilized for different staple lengths (e.g., i, i+7 architectures) and are not interchangeable in i, i+4 designs [1].

Peptide Stapling Solid-Phase Peptide Synthesis Ring-Closing Metathesis

Recommended Procurement and Application Scenarios for Fmoc-(R)-2-(pentenyl)Ala-OH


Synthesis of Double-Stapled Antiviral Peptides Targeting RSV

Procure Fmoc-(R)-2-(pentenyl)Ala-OH for the solid-phase synthesis of the double-stapled peptide EXINXSLXFIRXSDALLHNV, where 'X' at positions 2, 5, 8, and 12 denotes pentenylalanine residues. This specific (R)-configured building block enables the formation of two hydrocarbon staples that lock the peptide into a bioactive conformation with an EC50 of 1.00 ± 0.03 µM against respiratory syncytial virus (RSV) in Hep-2 cells [1]. Substitution with the (S)-enantiomer or alternative olefinic amino acids is not supported by the published structure-activity relationship (SAR) and would likely abrogate antiviral activity.

General i, i+4 Peptide Stapling for Alpha-Helix Stabilization

Use Fmoc-(R)-2-(pentenyl)Ala-OH for introducing i, i+4 hydrocarbon staples into α-helical peptides. This building block is compatible with standard Fmoc solid-phase peptide synthesis and undergoes ring-closing metathesis using Grubbs first-generation catalyst in dichloroethane [1]. The resulting stapled peptides exhibit enhanced α-helicity and proteolytic resistance compared to their linear counterparts . The (R)-configuration contributes to the precise stereochemical environment required for effective cross-linking, though users should anticipate E:Z mixtures upon metathesis unless using stereochemically pure carbocyclic alternatives.

Development of Antimicrobial Stapled Peptides Per Patent Specifications

Procure Fmoc-(R)-2-(pentenyl)Ala-OH for the synthesis of patented antimicrobial peptide sequences such as FFRKSKEK-S5-GKE-S5-KRIV, where S5 residues are defined as alpha-4-n-pentenylalanine [1]. The (R)-configuration is explicitly required for the formation of the C10 hydrocarbon staple that confers antimicrobial activity. Use of the (S)-enantiomer would constitute a material deviation from the patented composition and likely fail to reproduce the claimed biological effects.

Asymmetric Synthesis and Custom Manufacturing Reference

When evaluating custom synthesis requests or bulk procurement of Fmoc-(R)-2-(pentenyl)Ala-OH, reference the established asymmetric synthesis benchmark of 40% total yield over three steps via Ala-Ni(II)-BPB-complex methodology [1]. This yield provides a realistic expectation for the cost and lead time associated with producing enantiomerically pure (R)-pentenylalanine building blocks compared to more synthetically accessible natural amino acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-(R)-2-(pentenyl)Ala-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.